molecular formula C12H14O2 B2640340 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 29765-40-0

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No. B2640340
CAS RN: 29765-40-0
M. Wt: 190.242
InChI Key: AIKRTHLZCJHDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid is a chemical compound that belongs to the class of cyclopropane carboxylic acids. It is also known as Methylphenylcyclopropane carboxylic acid. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Cyclopropane Chemistry and Biological Applications

Cyclopropane derivatives, such as "1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid," are known for their unique chemical reactivity due to the high ring strain present in the cyclopropane moiety. This structural characteristic facilitates various chemical transformations, making cyclopropane derivatives valuable scaffolds in organic synthesis and drug development.

  • Cyclopropanation Reactions : Cyclopropanes are often present in natural and biologically active products. Their synthesis via cyclopropanation reactions, including the Michael-induced ring closure and the Simmons-Smith reaction, has been extensively studied. These methods enable the incorporation of cyclopropane units into complex molecules, highlighting their significance in medicinal chemistry and natural product synthesis (Kamimura, 2014).

  • Oxyfunctionalization of Cyclopropane Derivatives : The oxyfunctionalization of cyclopropane derivatives, including those activated by an adjacent three-membered ring, has been explored for the synthesis of carbonylcyclopropanes. This approach is advantageous for avoiding unnecessary synthetic stages and adheres to the principles of atom economy, indicating its utility in synthetic organic chemistry and drug development (Sedenkova et al., 2018).

  • 1-Methylcyclopropene (1-MCP) and Its Applications : The ethylene-action inhibitor 1-MCP has been used to retain quality and prolong the postharvest storage period of various fruits. Although not directly related to "1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid," the study of 1-MCP demonstrates the broader relevance of cyclopropane derivatives in agricultural science, particularly in understanding ethylene's role in ripening and senescence processes (Li et al., 2016).

properties

IUPAC Name

1-[(2-methylphenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-4-2-3-5-10(9)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKRTHLZCJHDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.